1-Methyl-2-(2,2,2-trifluoroethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

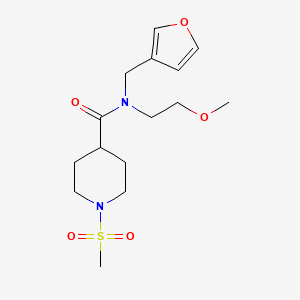

“1-Methyl-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It has a molecular weight of 174.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group (CH3) and a 2,2,2-trifluoroethyl group (CF3CH2) attached to it . The presence of the trifluoroethyl group can significantly affect the physical and chemical properties of the molecule due to the high electronegativity of fluorine atoms .Physical And Chemical Properties Analysis

“this compound” is a liquid . It has a density of 1.611 g/mL at 25 °C . The refractive index n20/D is 1.306 . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Mix-and-heat Benzylation of Alcohols

- Benzylation of Alcohols: 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, has been used for the benzylation of a wide range of alcohols, providing good to excellent yield. This process involves warming and offers a convenient approach to benzyl ethers (Poon & Dudley, 2006).

Trifluoromethylation of Aromatic Compounds

- Electrophilic Trifluoromethylation: Methyltrioxorhenium acts as a catalyst for trifluoromethylation of aromatic and heteroaromatic compounds, involving the hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This method is typically carried out in chloroform solvent at 70 °C (Mejía & Togni, 2012).

Solvent Extraction Processes

- Ionic Liquid for Solvent Extraction: The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide has been used to selectively remove benzene from its mixtures with hexane, suggesting its potential as an alternative solvent in liquid extraction processes for separating aromatic compounds from alkanes (Arce et al., 2007).

Fluorescent Dyes and Luminescent Materials

- Novel Architecture for Green Fluorophores: The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established as a novel architecture for green fluorophores, demonstrating high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent (Beppu et al., 2015).

Carborane Reagents in Synthetic Chemistry

- Carborane Reagents: Carborane reagents have been used to replace triflate-based electrophilic reagents, significantly increasing the electrophilicity of these reagents and shutting down subsequent nucleophilic chemistry of the anion. They have been used to protonate weakly basic substrates like benzene, C60, and others (Reed, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-2-(2,2,2-trifluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7-4-2-3-5-8(7)6-9(10,11)12/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METWOZJZQQFALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)

![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)